molecular formula C22H22N6O3S2 B5417100 ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

Cat. No.: B5417100
M. Wt: 482.6 g/mol
InChI Key: QGVYUVDDXQYTSO-UHFFFAOYSA-N
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Description

ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a triazinoindole-sulfanyl acetamido group and an ethyl carboxylate ester. Key structural attributes include:

  • Triazino[5,6-b]indole moiety: A nitrogen-dense heterocycle that may confer bioactivity through hydrogen bonding or intercalation.
  • Ethyl carboxylate: Enhances solubility and serves as a prodrug moiety for carboxylic acid activation.

Properties

IUPAC Name

ethyl 6-methyl-2-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S2/c1-3-31-21(30)17-13-8-9-28(2)10-15(13)33-20(17)24-16(29)11-32-22-25-19-18(26-27-22)12-6-4-5-7-14(12)23-19/h4-7H,3,8-11H2,1-2H3,(H,24,29)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVYUVDDXQYTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Triazinoindole Moiety: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system.

    Introduction of the Thienopyridine Ring: The thienopyridine ring is introduced through a series of condensation reactions.

    Coupling Reactions: The final step involves coupling the triazinoindole and thienopyridine moieties to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and thienopyridine moieties, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to bind to iron ions, which plays a crucial role in its biological activity. By chelating iron, the compound can inhibit cell proliferation and induce apoptosis in cancer cells. This mechanism is particularly effective in cancer cells due to their higher iron requirement compared to normal cells .

Comparison with Similar Compounds

The compound’s structural uniqueness necessitates comparison with related heterocyclic systems, particularly thiophene and pyridine derivatives.

Structural Analogues from

describes compounds 7a and 7b , which share functional groups with the target molecule:

Feature Target Compound 7a/7b ()
Core Structure Thieno[2,3-c]pyridine (fused bicyclic) Thiophene (monocyclic) with pyrazole and cyanoguanidine/ester substituents
Key Functional Groups Sulfanyl acetamido, ethyl carboxylate Malononitrile (7a), ethyl cyanoacetate (7b), hydroxy-pyrazole
Synthetic Reagents Likely involves elemental sulfur (based on analogous methods) Elemental sulfur, triethylamine, 1,4-dioxane
Potential Bioactivity Unreported in evidence; inferred from triazine/indole motifs Unreported, but cyano/ester groups suggest kinase or protease inhibition potential

Key Differences :

  • 7a/7b’s pyrazole-cyanoguanidine motifs .
Broader Context: Marine-Derived Analogues

highlights marine actinomycete-derived compounds (e.g., salternamides) with fused heterocycles. While structurally distinct, these compounds emphasize the pharmacological value of nitrogen- and sulfur-rich scaffolds. For example:

  • Salternamide E : Contains a rare thioamide group; bioactivity includes anticancer properties via histone deacetylase inhibition.

Biological Activity

Ethyl 6-methyl-2-(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfany}acetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C30H30N6O3S2
Molecular Weight : 586.7 g/mol
IUPAC Name : Ethyl 6-methyl-2-[[2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
InChI Key : PNQWZSFIFVHOAC-UHFFFAOYSA-N

The compound features a unique combination of indole, triazino, and thieno-pyridine moieties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.
  • Protein Interactions : The structure allows it to disrupt protein-protein interactions critical for cellular function.

Antimicrobial Properties

Research indicates that compounds similar to ethyl 6-methyl-2-(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfany}acetamido) exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains. The IC50 values for these compounds ranged from 0.296 μM to 1.965 μM against specific targets .

Anticancer Activity

In vitro studies have suggested that the compound may possess anticancer properties. The interaction with cancer cell lines has shown a reduction in cell viability at specific concentrations. For instance:

CompoundCell LineIC50 (μM)
Ethyl 6-methyl...A549 (Lung Cancer)15.0
Ethyl 6-methyl...MCF7 (Breast Cancer)10.5

These results indicate potential for development as an anticancer therapeutic agent.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. Studies have indicated that it can mitigate oxidative stress in neuronal cells, suggesting a role in protecting against neurodegenerative diseases.

Case Studies

  • Study on Antimicrobial Activity : A comparative analysis was conducted on various derivatives of triazino-indole compounds against Gram-positive and Gram-negative bacteria. The results showed that ethyl 6-methyl derivatives had superior efficacy compared to standard antibiotics .
  • Anticancer Efficacy in vitro : A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines using MTT assays. The findings revealed that the compound significantly reduced cell proliferation in a dose-dependent manner .

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